PF-2545920, also known as PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [, ] PDE10A is an enzyme that breaks down the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). [] These cyclic nucleotides are important signaling molecules in various cellular processes, including cell growth, differentiation, and neurotransmission. [] PF-2545920's ability to inhibit PDE10A has made it a valuable tool in scientific research, particularly in the fields of oncology and neuroscience.
A detailed description of the synthesis of PF-2545920 can be found in the publication by Verhoest et al. []. The synthesis involves a multi-step process utilizing structure-based drug design principles. Key steps include the identification of a unique "selectivity pocket" in the PDE10A enzyme and optimization of the molecule for desired pharmacological properties.
PF-2545920 is a quinoline derivative with a molecular weight of 411.48 g/mol. [] Its structure features a central quinoline ring system, substituted with a pyridinylpyrazole moiety linked through a phenoxymethyl group. This specific arrangement contributes to its high affinity and selectivity for PDE10A.
The primary chemical reaction associated with PF-2545920 is its binding to the catalytic site of the PDE10A enzyme. [] This binding inhibits the enzymatic activity of PDE10A, preventing the breakdown of cAMP and cGMP. The specific interactions within the enzyme's active site are crucial for the inhibitory activity of PF-2545920.
PF-2545920 exerts its effects by selectively inhibiting PDE10A. [] This inhibition leads to an increase in intracellular levels of cAMP and cGMP, which in turn modulate downstream signaling pathways. The specific downstream effects of PF-2545920 are cell type-dependent and relate to the physiological role of PDE10A in those cells.
PF-2545920 has demonstrated promising anticancer activity in various preclinical studies. [, , , , , ] Its mechanism of action in cancer cells involves the inhibition of β-catenin signaling, a pathway frequently dysregulated in cancer development and progression. Specifically, PF-2545920-mediated PDE10A inhibition leads to increased cGMP levels and PKG activation. This activation subsequently phosphorylates β-catenin, leading to its degradation and the suppression of downstream oncogenic signaling. [] Preclinical studies have shown efficacy of PF-2545920 in models of colon cancer, lung cancer, and ovarian cancer. [, , , , , ]
PF-2545920 has been investigated as a potential therapeutic agent for neurological and psychiatric disorders, particularly schizophrenia. [, , , ] Its potential stems from the high expression of PDE10A in the striatum, a brain region involved in motor control, cognition, and reward. [] While initially explored for schizophrenia, PF-2545920's ability to modulate dopaminergic and glutamatergic neurotransmission suggests potential applications in other neurological conditions. Further research is needed to fully explore these possibilities.
Research suggests that PF-2545920 may enhance sperm motility. [] In a study, PF-2545920 significantly increased the percentage of motile spermatozoa compared to control groups. [] The study also found that PF-2545920 was less toxic to sperm cells and induced fewer spontaneous acrosomal reactions compared to other PDE inhibitors. This potential application opens avenues for further research in male infertility treatments.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4